molecular formula C7H11N3O B13289190 2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one

2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13289190
M. Wt: 153.18 g/mol
InChI Key: LFPRQBQCPGASTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base. The reaction proceeds through a cyclization mechanism, forming the pyrimidine ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)oxazoline
  • 2-(Aminomethyl)furan

Comparison

Compared to these similar compounds, 2-(Aminomethyl)-6-ethyl-3,4-dihydropyrimidin-4-one has a unique pyrimidine ring structure, which can confer different chemical reactivity and biological activity. Its ethyl substituent also adds to its uniqueness, potentially affecting its solubility and interaction with other molecules .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(aminomethyl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O/c1-2-5-3-7(11)10-6(4-8)9-5/h3H,2,4,8H2,1H3,(H,9,10,11)

InChI Key

LFPRQBQCPGASTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)CN

Origin of Product

United States

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